molecular formula C18H23N3OS B2363669 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 1448079-01-3

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2363669
CAS No.: 1448079-01-3
M. Wt: 329.46
InChI Key: AJYKLLCPXLFEPD-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a heterocyclic organic compound featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups, linked via a methyl bridge to a thiophen-2-yl acetamide moiety. This structure combines aromatic (thiophene) and aliphatic (cyclopropane, cyclopentane) components, conferring unique electronic and steric properties.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c22-18(11-16-6-3-9-23-16)19-12-14-10-17(13-7-8-13)21(20-14)15-4-1-2-5-15/h3,6,9-10,13,15H,1-2,4-5,7-8,11-12H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYKLLCPXLFEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)CC3=CC=CS3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

  • Cyclopentyl and Cyclopropyl Groups : These contribute to its hydrophobic properties and may influence its interaction with biological targets.
  • Pyrazole Moiety : Known for various pharmacological activities, pyrazole derivatives often exhibit significant biological effects.
  • Thiophene Ring : This heterocyclic component may enhance the compound's electronic properties and biological interactions.

The molecular formula is C18H24N4O3C_{18}H_{24}N_{4}O_{3} with a molecular weight of approximately 344.4 g/mol.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. Key findings include:

  • Reduction of Edema : The compound significantly decreases edema in animal models, suggesting its potential use in treating inflammatory conditions.
  • Leukocyte Migration Inhibition : Studies have shown a reduction in leukocyte migration, which is crucial in the inflammatory response.
  • Cytokine Modulation : The compound downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a mechanism that may involve the inhibition of NF-κB activation.

Anticancer Activity

The pyrazole derivatives are known for their anticancer properties, and preliminary studies suggest that this compound may also possess similar activities:

  • Inhibition of Cancer Cell Proliferation : In vitro studies have indicated that compounds with similar structures exhibit moderate to potent antiproliferative activity against various cancer cell lines. For instance, related pyrazole compounds have shown IC50 values ranging from 0.076 to 0.12 µM against human cancer cell lines like A549 and HT-1080 .
CompoundIC50 (µM)Cancer Cell Line
7k0.076 - 0.12A549, HT-1080
CA-40.016 - 0.035Positive Control

The mechanisms through which this compound exerts its effects may involve:

  • Kinase Inhibition : Similar pyrazole derivatives have been identified as inhibitors of key kinases involved in cancer progression.
  • Disruption of Microtubule Dynamics : Some analogues have shown the ability to inhibit tubulin polymerization, which is essential for cancer cell division .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives:

  • Synthesis Methodologies : Various synthetic routes have been explored to create analogues of this compound, emphasizing the importance of structural modifications in enhancing biological activity.
  • Structure–Activity Relationships (SAR) : Research has highlighted that substituents on the pyrazole ring significantly affect the potency of these compounds against cancer cells, leading to insights on optimizing therapeutic efficacy .

Comparison with Similar Compounds

Structural Analogues with Pyrazole and Thiophene Motifs
Compound Name Core Structure Substituents Key Features Reference
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide Pyrazole Cyclopentyl (C5), cyclopropyl (C3), thiophen-2-yl acetamide High steric bulk; dual aliphatic substituents enhance lipophilicity
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-[4-(thiophen-2-yl)phenyl]acetamide Pyrazole Cyclopropyl (C3), phenyl-thiophene acetamide Extended conjugation via phenyl-thiophene bridge; reduced steric hindrance
N-(1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-2-(thiophen-2-yl)acetamide Oxadiazole Cyclopropane-oxadiazole, cyclohexyl-thiophene acetamide Oxadiazole introduces polarity; cyclohexyl group increases rigidity

Key Observations :

  • Steric Effects : The methyl bridge in the target compound reduces conformational flexibility compared to direct acetamide linkages in analogues like N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-[4-(thiophen-2-yl)phenyl]acetamide .
  • Electronic Properties : Thiophen-2-yl groups in all analogues contribute π-π stacking interactions, but oxadiazole-containing derivatives (e.g., ) exhibit stronger dipole moments due to the heterocycle’s electronegativity.

Key Observations :

  • The target compound’s synthesis employs advanced coupling reagents (HATU), ensuring high regioselectivity but lower yields compared to simpler hydrazine-based methods .
  • Triazole-thioacetohydrazides (e.g., ) prioritize scalability but require additional purification steps due to byproduct formation.
Pharmacological Relevance
  • Pyrazole Derivatives: Known for kinase inhibition (e.g., JAK/STAT pathways) due to pyrazole’s ability to mimic adenine in ATP-binding pockets .
  • Thiophene-Containing Compounds : Exhibit anti-inflammatory and antimicrobial activities, attributed to thiophene’s sulfur-mediated redox interactions .
  • Oxadiazole Analogues : Often explored as protease inhibitors due to oxadiazole’s hydrogen-bonding capacity .

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